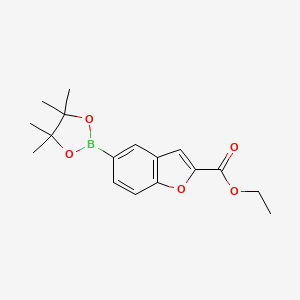

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a chemical compound with the molecular formula C17H21BO5 It is a derivative of benzofuran and contains a boronate ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate typically involves the borylation of a benzofuran derivative. One common method includes the reaction of 5-bromo-2-ethylbenzofuran-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronate ester.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate exhibit significant anticancer properties. The incorporation of boron into organic molecules has been linked to enhanced biological activity against cancer cells. For instance, studies have shown that boron-containing compounds can induce apoptosis in various cancer cell lines by disrupting cellular metabolic pathways and promoting oxidative stress .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron moiety can facilitate the transport of therapeutic agents across biological membranes, enhancing their bioavailability and efficacy. This property is particularly useful in targeted therapy where precision in drug delivery is crucial .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of boron-containing units into polymer matrices has been shown to improve their resistance to degradation and enhance their overall performance in various applications such as coatings and composites .

Sensors and Electronics

The unique electronic properties of this compound allow its use in sensor technology. Its ability to interact with various chemical species can be harnessed to develop sensitive detection systems for environmental monitoring or medical diagnostics. For example, boron-containing compounds are often used in the development of chemosensors that detect specific ions or molecules in solution .

Organic Synthesis

Reagent for Cross-Coupling Reactions

In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The boron atom facilitates the coupling process by forming stable intermediates that can be further manipulated to yield desired products .

Synthesis of Functionalized Compounds

The compound can also be employed as a building block for the synthesis of functionalized benzofuran derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities .

Case Studies

Mécanisme D'action

The mechanism by which Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate exerts its effects is primarily through its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronate ester used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in hydroboration and borylation reactions.

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: A structurally similar compound with applications in organic synthesis.

Uniqueness

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles.

Activité Biologique

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with boron-based reagents. The incorporation of the dioxaborolane moiety enhances the compound's stability and biological activity. A detailed synthetic pathway can be summarized as follows:

- Starting Materials : Benzofuran derivatives and dioxaborolane.

- Reagents : Appropriate catalysts and solvents (e.g., acetone).

- Conditions : Reflux under inert atmosphere.

- Purification : Column chromatography to isolate the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown significant antiproliferative activity against various cancer cell lines:

In comparative studies with standard anticancer agents like Combretastatin-A4 (CA-4), this compound exhibited up to 10-fold higher potency in inhibiting cell proliferation across multiple cancer types .

The mechanism underlying the anticancer activity of this compound involves:

- Tubulin Inhibition : Similar to CA-4, this compound disrupts microtubule dynamics by inhibiting tubulin polymerization .

- Apoptosis Induction : Studies demonstrated that treatment with this compound results in increased caspase-3 activation and nuclear condensation in cancer cells, indicating enhanced apoptotic activity .

Case Study 1: Lung Cancer Treatment

A study focused on the effects of this compound on A549 lung cancer cells showed a significant reduction in cell viability at concentrations below 0.25 µM. The compound induced apoptosis through the intrinsic pathway as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Case Study 2: Breast Cancer Efficacy

In a comparative study against MCF-7 breast cancer cells, this compound showed an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM). This suggests a promising avenue for further development in breast cancer therapeutics .

Propriétés

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO5/c1-6-20-15(19)14-10-11-9-12(7-8-13(11)21-14)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLYLEXOPWVWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.